molecular formula C139H209N35O38S B1496196 Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt CAS No. 1139691-72-7

Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt

Número de catálogo B1496196
Número CAS: 1139691-72-7
Peso molecular: 3010.4 g/mol
Clave InChI: YGIQNDBYDZASQG-YQRZJRGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt, also known as GIP, is a hormone that is secreted by the small intestine in response to food intake. It is a member of the incretin family of hormones, which also includes glucagon-like peptide-1 (GLP-1). GIP plays a crucial role in regulating glucose metabolism and insulin secretion. The purpose of

Mecanismo De Acción

The primary mechanism of action of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt is through the Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt receptor (Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate saltR), which is expressed on pancreatic beta cells, adipose tissue, and other tissues. Binding of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt to the Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate saltR leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to the stimulation of insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has been shown to have other biochemical and physiological effects. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has been shown to stimulate lipogenesis in adipose tissue, which may contribute to the development of obesity. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has also been shown to have an effect on bone metabolism, with studies suggesting that Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt may play a role in the regulation of bone mass.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt in the laboratory is that it is relatively easy to measure Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt levels in blood samples. This makes it possible to study the effects of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt on insulin secretion and other physiological processes in a controlled environment. However, one limitation of studying Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt is that it is difficult to isolate the effects of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt from other factors that may be involved in glucose metabolism and insulin secretion.

Direcciones Futuras

There are several areas of research that are currently being explored in the context of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt. One area of interest is the development of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt receptor agonists as a new therapy for diabetes. Another area of interest is the role of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt in the regulation of energy metabolism and body weight. Further research is needed to fully understand the mechanisms of action of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt and its potential as a therapeutic target for diabetes and other metabolic disorders.
Conclusion
In conclusion, Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt is an important hormone that plays a crucial role in the regulation of glucose metabolism and insulin secretion. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has been extensively studied in the context of diabetes and obesity, and has been shown to have a number of biochemical and physiological effects. While there are still many unanswered questions about the mechanisms of action of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt, the potential of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt as a therapeutic target for diabetes and other metabolic disorders is an area of active research.

Métodos De Síntesis

Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt is synthesized by the K cells in the duodenum and jejunum of the small intestine. The precursor protein, proGastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt, is cleaved by prohormone convertases to produce the active form of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt, which consists of 42 amino acids. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt (6-30) amide is the biologically active form of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt, which is produced by further processing of Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt (1-42) by dipeptidyl peptidase-4 (DPP-4).

Aplicaciones Científicas De Investigación

Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has been extensively studied in the context of diabetes and obesity. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner, which makes it an attractive target for the development of new therapies for diabetes. Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt has also been shown to have an effect on energy metabolism, with studies suggesting that Gastric Inhibitory Polypeptide (6-30) amide (human) trifluoroacetate salt may play a role in the regulation of body weight and fat mass.

Propiedades

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H209N35O38S/c1-16-72(10)112(174-135(208)103(67-176)169-126(199)94(57-79-39-41-82(177)42-40-79)161-132(205)101(63-110(186)187)166-134(207)102(66-175)170-139(212)113(73(11)17-2)172-118(191)84(142)55-77-31-21-19-22-32-77)137(210)152-76(14)117(190)155-91(49-52-213-15)122(195)165-99(61-108(182)183)130(203)156-87(38-28-30-51-141)123(196)173-114(74(12)18-3)138(211)167-97(59-81-65-148-68-150-81)128(201)158-89(44-47-105(144)179)120(193)157-90(45-48-106(145)180)121(194)164-100(62-109(184)185)131(204)162-95(56-78-33-23-20-24-34-78)133(206)171-111(71(8)9)136(209)168-98(60-107(146)181)129(202)163-96(58-80-64-149-85-36-26-25-35-83(80)85)127(200)160-93(54-70(6)7)125(198)159-92(53-69(4)5)124(197)151-75(13)116(189)154-88(43-46-104(143)178)119(192)153-86(115(147)188)37-27-29-50-140/h19-26,31-36,39-42,64-65,68-76,84,86-103,111-114,149,175-177H,16-18,27-30,37-38,43-63,66-67,140-142H2,1-15H3,(H2,143,178)(H2,144,179)(H2,145,180)(H2,146,181)(H2,147,188)(H,148,150)(H,151,197)(H,152,210)(H,153,192)(H,154,189)(H,155,190)(H,156,203)(H,157,193)(H,158,201)(H,159,198)(H,160,200)(H,161,205)(H,162,204)(H,163,202)(H,164,194)(H,165,195)(H,166,207)(H,167,211)(H,168,209)(H,169,199)(H,170,212)(H,171,206)(H,172,191)(H,173,196)(H,174,208)(H,182,183)(H,184,185)(H,186,187)/t72-,73-,74-,75-,76-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIQNDBYDZASQG-YQRZJRGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H209N35O38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3010.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-His-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.